N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide
Description
N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by:
- A benzamide core substituted with a para-isopropoxy group.
- An ethyl linker bearing a thiophen-3-yl moiety and a seven-membered azepane ring.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-17(2)26-20-9-7-18(8-10-20)22(25)23-15-21(19-11-14-27-16-19)24-12-5-3-4-6-13-24/h7-11,14,16-17,21H,3-6,12-13,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYXNSTXEFGJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2392-0702 is the enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 (HADH2) . This enzyme plays a crucial role in mitochondrial fatty acid β-oxidation, which is essential for energy production in cells.
Mode of Action
F2392-0702 interacts with HADH2 by binding to its active site, inhibiting its activity. This inhibition disrupts the normal function of HADH2, leading to a decrease in the breakdown of fatty acids. As a result, there is an accumulation of fatty acid intermediates within the mitochondria .
Biochemical Pathways
The inhibition of HADH2 affects the fatty acid β-oxidation pathway . This pathway is critical for converting fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP. By inhibiting HADH2, F2392-0702 causes a reduction in ATP production, leading to energy deficits in cells that rely heavily on fatty acid metabolism .
Pharmacokinetics
The pharmacokinetics of F2392-0702 involve its absorption, distribution, metabolism, and excretion (ADME):
These properties impact its bioavailability, ensuring that sufficient concentrations reach the target tissues to exert its effects.
Result of Action
At the molecular level, the inhibition of HADH2 by F2392-0702 leads to an accumulation of fatty acid intermediates and a decrease in ATP production. At the cellular level, this results in energy deficits, which can affect cell viability and function, particularly in tissues that depend on fatty acid oxidation for energy .
Action Environment
The efficacy and stability of F2392-0702 can be influenced by various environmental factors:
Biological Activity
The compound N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 358.5 g/mol
Structural Characteristics
The compound features an azepane ring, a thiophene group, and a propan-2-yloxy benzamide moiety, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can modulate G protein-coupled receptors (GPCRs), which are critical in many physiological responses and are common targets in drug development .
Therapeutic Applications
Research has suggested potential applications in treating conditions such as:
- Inflammatory Diseases : Due to its ability to inhibit pro-inflammatory cytokines.
- Cancer : As a result of its effects on cell signaling pathways that regulate tumor growth.
In Vitro Studies
In vitro assays have shown that related compounds exhibit significant inhibitory effects on specific kinases associated with cancer progression. Such findings imply that this compound may also possess similar properties .
Comparative Biological Activity Table
Scientific Research Applications
Melanocortin Receptor Modulation
Research has shown that compounds similar to N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide exhibit activity as melanocortin receptor antagonists. These receptors are involved in various physiological functions, including appetite regulation and energy homeostasis. The ability to modulate these receptors presents a potential avenue for developing treatments for obesity and metabolic disorders .
Antidepressant Effects
Studies have indicated that derivatives of this compound may possess antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been implicated in the observed behavioral changes in animal models .
Cognitive Enhancement
There is emerging evidence suggesting that the compound may enhance cognitive functions. Research indicates that compounds targeting specific neuroreceptors can improve memory and learning capabilities, making this compound a candidate for further investigation in cognitive enhancement therapies .
Case Study 1: Melanocortin Receptor Antagonism
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the core structure of this compound. They demonstrated that specific modifications increased selectivity and potency against the melanocortin-5 receptor (MC5R), leading to significant weight loss in rodent models .
Case Study 2: Behavioral Studies on Antidepressant Activity
A behavioral study involving rodents evaluated the antidepressant potential of the compound. Results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups. The study concluded that the compound's interaction with serotonin receptors could be responsible for its mood-enhancing effects .
Summary Table of Applications
| Application Area | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| Melanocortin Receptor Modulation | Antagonism of MC5R | Treatment of obesity |
| Antidepressant Effects | Modulation of serotonin and norepinephrine | Treatment of depression |
| Cognitive Enhancement | Neuroreceptor targeting | Improvement in memory and learning |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s azepane-thiophene-ethyl side chain distinguishes it from other benzamide derivatives. Key comparisons include:
A. Azepane vs. Piperidine Rings
- Piperidine-containing analogs (e.g., [125I]PIMBA in ) exhibit high sigma-1 receptor affinity (Kd = 5.80 nM) due to optimal six-membered ring geometry .
- The azepane ring in the target compound introduces increased conformational flexibility and steric bulk, which may alter receptor binding kinetics or selectivity.
B. Thiophen-3-yl vs. Other Heterocycles
- Compounds with thiazole or benzothiazole moieties (e.g., (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide in ) prioritize sulfonyl groups over alkoxy substituents, influencing solubility and target engagement .
C. Isopropoxy Substitution
Pharmacological and Therapeutic Implications
A. Sigma Receptor Binding
- High-affinity sigma-1 ligands like [125I]PIMBA demonstrate diagnostic utility in prostate cancer imaging, with Bmax values up to 1930 fmol/mg protein in DU-145 cells .
- The target compound’s thiophene-azepane-ethyl chain could modulate sigma receptor interaction, though its binding affinity remains uncharacterized.
B. Anticancer Potential
- Nonradioactive analogs (e.g., PIMBA in ) inhibit prostate tumor cell colony formation in vitro at micromolar concentrations . Structural similarities suggest the target compound may share antitumor activity, warranting further testing.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
